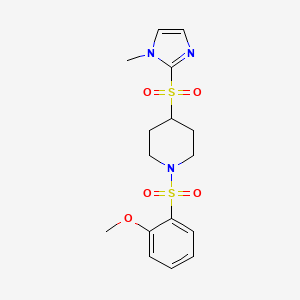

(s)-2-Aminohex-5-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-2-Aminohex-5-enoic acid, commonly known as Glutamate, is an amino acid that is widely used in the human body and is the most abundant excitatory neurotransmitter in the central nervous system. Glutamate plays a key role in the regulation of neuronal excitability and synaptic plasticity, which is essential for learning and memory processes. It is involved in a variety of physiological processes including energy metabolism, cell signaling, and neurotransmission. Glutamate is also a vital component of the glutamate-glutamine cycle, which is responsible for the homeostasis of the brain and other organs.

Applications De Recherche Scientifique

Enzyme Inhibition and Mechanistic Insights

One notable application of (S)-2-Aminohex-5-enoic acid is in the study of enzyme inhibition, specifically targeting the L-ornithine:2-oxoacid aminotransferase enzyme. Research has demonstrated that while closely related analogs, such as 4-aminohex-5-ynoic acid and gabaculine, act as enzyme-activated irreversible inhibitors of omega-aminotransferases, (S)-2-Aminohex-5-enoic acid does not inhibit ornithine aminotransferase. This contrast offers valuable insights into the enzyme’s specificity and mechanism of action (Jung & Seiler, 1978).

Synthesis and Chemical Properties

(S)-2-Aminohex-5-enoic acid has been a subject of chemical synthesis studies, where methods for its efficient and enantioselective synthesis have been developed. For instance, an effective synthesis from L-glutamic acid highlights its chemical versatility and potential for broader applications (Kwon, Keusenkothen, & Smith, 1992).

Biosynthesis and Natural Occurrence

In botanical studies, (S)-2-Aminohex-5-enoic acid has been identified in plants like Aesculus californica. Investigations into its biosynthesis, involving isoleucine as a precursor, contribute to our understanding of amino acid diversity in nature and their roles in plant physiology (Fowden & Mazelis, 1971).

Biochemical and Pharmacological Research

This compound also features in pharmacological research, particularly in exploring its properties as a GABAA receptor agonist and GABAB receptor antagonist. This dual activity presents a potential pathway for developing new pharmacological agents, especially in the field of neuroscience (Dickenson, Allan, Ong, & Johnston, 1988).

Propriétés

IUPAC Name |

(2S)-2-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Aminohex-5-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2716694.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2716697.png)